1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol
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Overview
Description
1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol is a chemical compound that belongs to the class of isoquinolinol derivatives. This compound has gained significant interest in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of these targets, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of ion channels, leading to changes in cellular excitability. It has also been shown to modulate the activity of receptors, leading to changes in neurotransmitter release. Additionally, this compound has been shown to modulate the activity of enzymes, leading to changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol has several advantages for lab experiments. This compound is readily available and can be synthesized using simple methods. It also has a high purity and yield, making it suitable for various experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol has several potential future directions for scientific research. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its potential use in the treatment of various diseases, including neurological disorders, cancer, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol is a promising compound for scientific research due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of new drugs and the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol can be achieved through several methods. One of the most commonly used methods is the reduction of 1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinoline using a suitable reducing agent. This method yields 1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol with high purity and yield.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)octahydro-4a(2H)-isoquinolinol has shown potential pharmacological properties, making it a promising candidate for scientific research. This compound has been extensively studied for its potential use in the treatment of various diseases, including neurological disorders, cancer, and cardiovascular diseases.
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO/c16-11-5-3-6-12(17)13(11)14-10-4-1-2-7-15(10,19)8-9-18-14/h3,5-6,10,14,18-19H,1-2,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKYTJBOOFTEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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